Ageconyflavone A

Description

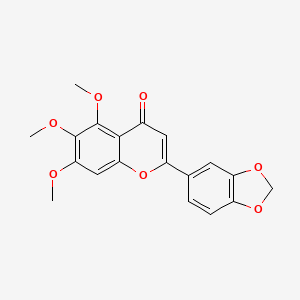

Ageconyflavone A is a polymethoxylated flavonoid (PMF) primarily identified in plants of the Artemisia genus, such as A. sieversiana and A. annua.

Properties

Molecular Formula |

C19H16O7 |

|---|---|

Molecular Weight |

356.3 g/mol |

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5,6,7-trimethoxychromen-4-one |

InChI |

InChI=1S/C19H16O7/c1-21-16-8-15-17(19(23-3)18(16)22-2)11(20)7-13(26-15)10-4-5-12-14(6-10)25-9-24-12/h4-8H,9H2,1-3H3 |

InChI Key |

UWMIBQBUKOVZNB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC4=C(C=C3)OCO4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Ageconyflavone A can be isolated from the methanol extract of the aerial parts of Eragrostis ferruginea. The isolation process involves the use of spectroscopic techniques, including 1D- and 2D-NMR, to determine the structure of the compound . Industrial production methods for this compound have not been extensively documented, but the isolation from natural sources remains a primary method.

Chemical Reactions Analysis

Ageconyflavone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include methanol, acetone, and other organic solvents. The major products formed from these reactions are typically derivatives of the original flavonoid structure, which may exhibit different biological activities .

Scientific Research Applications

Ageconyflavone A has been extensively studied for its neuroprotective effects. It has demonstrated moderate neuroprotective effects with an ED50 value of 58.7 μM against amyloid beta peptide-induced toxicity in PC12 cells Additionally, this compound has shown antioxidant properties, making it a candidate for further research in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

The neuroprotective effects of Ageconyflavone A are primarily attributed to its ability to inhibit amyloid beta peptide-induced toxicity. The compound interacts with molecular targets and pathways involved in the production and aggregation of amyloid beta peptides. By inhibiting these processes, this compound helps to protect neuronal cells from damage and death .

Comparison with Similar Compounds

Structural Differentiation

- Methoxy Substitutions : Ageconyflavone B contains five methoxy groups (C₁₉H₁₈O₇), while Ageconyflavone C and 5,6,7,3',4',5'-hexamethoxyflavone have six . The exact positions of these groups differentiate their biological activities and solubility.

- Molecular Weight: PMFs like nobiletin and sinensetin have higher molecular weights (≥372 g/mol) due to additional methoxy or methyl groups compared to Ageconyflavone B (358.346 g/mol) .

Functional Differences

- Anti-inflammatory Activity : Ageconyflavone B is directly implicated in NLRP3 inflammasome inhibition, reducing IL-1β and TNF-α release in macrophages . Similar effects are reported for 5,6,7,3',4',5'-hexamethoxyflavone, suggesting methoxy group count influences potency .

- Antioxidant Capacity: PMFs with fewer methoxy groups (e.g., luteolin derivatives) exhibit stronger antioxidant activity due to available hydroxyl groups, whereas heavily methoxylated compounds like nobiletin prioritize membrane permeability .

Taxonomic Distribution

- Ageconyflavones A–C are predominantly found in Artemisia species, whereas sinensetin and nobiletin are abundant in citrus plants . This divergence highlights genus-specific biosynthetic pathways.

Research Implications and Gaps

- Structural Elucidation : this compound’s exact structure remains undefined in current literature. Advanced techniques like NMR or X-ray crystallography are needed for precise characterization.

Q & A

Q. What chromatographic techniques are recommended for isolating Ageconyflavone A from natural sources?

Methodological Answer: High-Performance Liquid Chromatography (HPLC) with reverse-phase C18 columns is widely used due to its resolution for polar flavonoids. Thin-Layer Chromatography (TLC) with silica gel GF254 and a solvent system of chloroform:methanol:water (8:2:0.1) can preliminarily identify fractions. Post-isolation, purity should be validated via UV-Vis spectroscopy (λ~320 nm for flavonoid absorption) and mass spectrometry (MS) .

Q. Which spectroscopic methods are essential for characterizing this compound’s molecular structure?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is critical for elucidating hydroxyl group positions and glycosidic linkages. Complementary data from Fourier-Transform Infrared Spectroscopy (FT-IR) can confirm functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹), while High-Resolution Mass Spectrometry (HR-MS) provides exact molecular weight and fragmentation patterns .

Q. How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?

Methodological Answer: Standardize assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) with quercetin or ascorbic acid as positive controls. Ensure consistent pH (6.8–7.4) and temperature (37°C) to mimic physiological conditions. Triplicate measurements and dose-response curves (10–100 μM) are mandatory to calculate IC₅₀ values. Account for solvent interference (e.g., DMSO ≤0.1% v/v) .

Advanced Research Questions

Q. How can in silico approaches optimize predictions of this compound’s interactions with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina or Schrödinger Suite) against X-ray crystallographic structures (e.g., COX-2 or NF-κB) can identify binding affinities. Molecular Dynamics (MD) simulations (50–100 ns trajectories) assess stability of ligand-protein complexes. Validate predictions with site-directed mutagenesis or Surface Plasmon Resonance (SPR) for kinetic binding analysis .

Q. What strategies address batch-to-batch variability in this compound samples during pharmacological testing?

Methodological Answer: Implement Quality Control (QC) protocols:

- Standardized extraction : Use Soxhlet extraction with ethanol:water (70:30) at 60°C for 6 hours.

- Quantitative NMR (qNMR) : Employ deuterated solvents and internal standards (e.g., maleic acid) to quantify purity.

- High-Throughput Screening (HTS) : Validate bioactivity consistency across batches using luciferase-based reporter assays .

Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines?

Methodological Answer: Conduct meta-analysis with PRISMA guidelines to assess heterogeneity. Stratify data by cell type (e.g., HepG2 vs. MCF-7), exposure time (24–72 hours), and apoptosis markers (caspase-3 activation). Use sensitivity analysis to identify outliers, and validate via siRNA knockdown of putative targets (e.g., Bcl-2) to confirm mechanism-specific effects .

Q. What experimental designs mitigate confounding factors in this compound’s in vivo bioavailability studies?

Methodological Answer: Employ crossover pharmacokinetic studies in rodent models (Sprague-Dawley rats, n=8/group) with washout periods to minimize individual variability. Administer via oral gavage (10 mg/kg) and measure plasma concentrations via LC-MS/MS at 0.5, 2, 6, and 24 hours. Include bile duct-cannulated subgroups to assess enterohepatic recirculation .

Data Analysis & Reproducibility

Q. How should researchers handle non-Gaussian distributions in this compound’s dose-response data?

Methodological Answer: Apply non-parametric tests (e.g., Kruskal-Wallis) and log-transform skewed data. Use bootstrapping (1,000 iterations) to estimate confidence intervals for EC₅₀ values. Validate with Bayesian hierarchical models (Stan or JAGS) to account for inter-experiment variability .

Q. What statistical frameworks are robust for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer: Apply the Chou-Talalay Combination Index (CI) method, where CI <1 indicates synergy. Use CompuSyn software for dose-effect analysis. Confirm with isobolograms and Bliss independence models. Replicate findings in 3D tumor spheroid assays to validate physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.